molecular formula C30H50O5Si B12288197 [8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate

[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate

Cat. No.: B12288197
M. Wt: 518.8 g/mol
InChI Key: YZUJIMXHROAZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-tert-Butyldimethylsilyl Epi Lovastatin is a chemically modified derivative of Lovastatin, a well-known statin used to lower cholesterol levels. This compound is primarily used as a protected impurity in research settings . It has a molecular formula of C30H50O5Si and a molecular weight of 518.8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin involves the protection of the hydroxyl group in Lovastatin using tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether . The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether.

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-O-tert-Butyldimethylsilyl Epi Lovastatin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-O-tert-Butyldimethylsilyl Epi Lovastatin is primarily used in scientific research as a reference standard and impurity marker for Lovastatin. Its applications include:

Mechanism of Action

The mechanism of action of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is similar to that of Lovastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels . The silyl protection group does not significantly alter the mechanism but may affect the compound’s pharmacokinetics and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-tert-Butyldimethylsilyl Epi Lovastatin is unique due to its silyl protection group, which provides stability and allows for specific analytical applications. This modification makes it particularly useful in research settings where the stability of the hydroxyl group is crucial .

Properties

IUPAC Name

[8-[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJIMXHROAZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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